molecular formula C12H14O B11721772 Phenylcyclohexenylether

Phenylcyclohexenylether

Cat. No.: B11721772
M. Wt: 174.24 g/mol
InChI Key: YQBRJWGMIPWMTK-UHFFFAOYSA-N
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Description

Phenylcyclohexenylether is an organic compound that belongs to the class of ethers It consists of a phenyl group attached to a cyclohexene ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylcyclohexenylether can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under mild conditions and yields the desired ether product .

Another method involves the alkoxymercuration-demercuration of alkenes. In this process, an alkene reacts with an alcohol in the presence of mercuric acetate (Hg(OAc)2) followed by reduction with sodium borohydride (NaBH4). This method is particularly useful for synthesizing unsymmetrical ethers .

Industrial Production Methods

Industrial production of this compound often relies on the Williamson ether synthesis due to its simplicity and efficiency. The process involves large-scale reactions using automated equipment to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenylcyclohexenylether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Phenolic compounds

    Reduction: Cyclohexanol derivatives

    Substitution: Substituted ethers

Mechanism of Action

The mechanism of action of phenylcyclohexenylether involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Phenylcyclohexenylether can be compared with other similar compounds, such as:

This compound is unique due to its ether linkage, which imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

cyclohexen-1-yloxybenzene

InChI

InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2

InChI Key

YQBRJWGMIPWMTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OC2=CC=CC=C2

Origin of Product

United States

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